Cas no 871224-64-5 (Almorexant)

Almorexant 化学的及び物理的性質
名前と識別子
-
- Almorexant
- 3,4-Dihydro-6,7-dimethoxy-N-methyl-alpha-phenyl-1-[2-[4-(trifluoromethyl)phenyl]ethyl]-2(1H)-isoquinolineacetamide
- (R)-2-((R)-6,7-dimethoxy-1-(4-(trifluoromethyl)phenethyl)-3,4-dihydroisoquinolin-2(1H)-yl)-N-methyl-2-phenylacetamide
- (2R)-2-((1S)-6,7-Dimethoxy-1-{2-(4-(trifluoromethyl)phenyl)ethyl}-3,4-dihydroisoquinolin-2(1H)-yl)-N-methyl-2-phenylacetamide
- (2R)-2-{(1S)-6,7-dimethoxy-1-[2-(4-trifluoromethyl-phenyl)-ethyl]-3,4-dihydro-1H-isoquinolin-2-yl}-N-methyl-2-phenyl-acetamide
- (R)-2-{(S)-6,7-dimethoxy-1-[2-(4-trifluoromethylphenyl)ethyl]-3,4-dihydro-1H-isoquinolin-2-yl}-N-methyl-2-phenylacetamide
- [3H]-Almorexant
- ACT 078573
- ACT-078573
- Almorexant [inn]
- AlMorexant HCl
- Almorexant-13C,D3
- (αR,1S)-3,4-Dihydro-6,7-dimethoxy-N-methyl-α-phenyl-1-[2-[4-(trifluoromethyl)phenyl]ethyl]-2(1H)-isoquinolineacetamide (ACI)
- ((2r)-2-((1s)-6,7-dimethoxy-1-(2-(4-trifluoromethylphenyl)-ethyl)-3,4-dihydro-1h-isoquinolin-2-yl)-n-methyl-2-phenylacetamide)
- UNII-9KCW39P2EI
- HY-10805
- ALMOREXANT [WHO-DD]
- D09964
- 871224-64-5
- (2R)-2-[(1S)-6,7-dimethoxy-1-[2-[4-(triluoromethyl)phenyl]ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-N-methyl-2-phenylacetamide
- BRD-K84810405-003-01-1
- almorexantum
- MFCD22419385
- CHEBI:177401
- ALMOREXANT [MI]
- 1266467-63-3
- BCPP000414
- (2R)-2-((1S)-6,7-dimethoxy-1-(2-(4-(trifluoromethyl)phenyl)ethyl)-3,4-dihydro-1H-isoquinolin-2-yl)-N-methyl-2-phenylacetamide
- GTPL2886
- 9KCW39P2EI
- NS00072173
- NCGC00378603-03
- DB06673
- Q4355941
- Almorexant (INN)
- (2R)-2-((1S)-6,7-dimethoxy-1-(2-(4-(trifluoromethyl)phenyl)ethyl)-1,2,3,4-tetrahydroisoquinolin-2-yl)-N-methyl-2-phenylacetamide
- (2R)-2-[(1S)-6,7-dimethoxy-1-{2-[4-(trifluoromethyl)phenyl]ethyl}-1,2,3,4-tetrahydroisoquinolin-2-yl]-N-methyl-2-phenylacetamide
- (R)-2-((S)-6,7-diMethoxy-1-(4-(trifluoroMethyl)phenethyl)-3,4-dihydroisoquinolin-2(1H)-yl)-N-Methyl-
- SCHEMBL196577
- BCP9000275
- CHEMBL455136
- (2R)-2-((1S)-6,7-DIMETHOXY-1-(2-(4-(TRIFLUOROMETHYL)PHENYL)ETHYL)-3,4-DIHYDROISOQUINOLIN-2(1H)-YL)-N-METHYL-2-PHENYLACETAMIDE
- (R)-2-((S)-6,7-Dimethoxy-1-(4-(trifluoromethyl)phenethyl)-3,4-dihydroisoquinolin-2(1H)-yl)-N-methyl-2-phenylacetamide
- AC-24400
- BDBM50292929
- DTXSID801007352
- BCP02616
- (2R)-2-[(1S)-6,7-dimethoxy-1-[2-[4-(trifluoromethyl)phenyl]ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-N-methyl-2-phenylacetamide
- AS-17049
- AKOS016011276
-
- MDL: MFCD22419385
- インチ: 1S/C29H31F3N2O3/c1-33-28(35)27(20-7-5-4-6-8-20)34-16-15-21-17-25(36-2)26(37-3)18-23(21)24(34)14-11-19-9-12-22(13-10-19)29(30,31)32/h4-10,12-13,17-18,24,27H,11,14-16H2,1-3H3,(H,33,35)/t24-,27+/m0/s1
- InChIKey: DKMACHNQISHMDN-RPLLCQBOSA-N
- ほほえんだ: C([C@@H]1N([C@H](C2C=CC=CC=2)C(=O)NC)CCC2=CC(=C(C=C12)OC)OC)CC1C=CC(C(F)(F)F)=CC=1
計算された属性
- せいみつぶんしりょう: 512.228677g/mol
- ひょうめんでんか: 0
- XLogP3: 6
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 回転可能化学結合数: 8
- どういたいしつりょう: 512.228677g/mol
- 単一同位体質量: 512.228677g/mol
- 水素結合トポロジー分子極性表面積: 50.8Ų
- 重原子数: 37
- 複雑さ: 722
- 同位体原子数: 0
- 原子立体中心数の決定: 2
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- 密度みつど: 1.205
- ふってん: 620.4 °C at 760 mmHg
- フラッシュポイント: 620.4 °C at 760 mmHg
- PSA: 50.80000
- LogP: 6.07070
Almorexant セキュリティ情報
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Almorexant 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-2484-100mg |
Almorexant |
871224-64-5 | 99.01% | 100mg |
$1100.0 | 2022-04-26 | |
MedChemExpress | HY-10805-2mg |
Almorexant |
871224-64-5 | 99.71% | 2mg |
¥980 | 2023-06-14 | |
MedChemExpress | HY-10805-5mg |
Almorexant |
871224-64-5 | 99.71% | 5mg |
¥1231 | 2024-05-24 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A911569-5mg |
Almorexant (ACT 078573) |
871224-64-5 | 98% | 5mg |
¥2,270.70 | 2022-09-02 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2613-50 mg |
Almorexant |
871224-64-5 | 98.00% | 50mg |
¥7725.00 | 2022-04-26 | |
ChemScence | CS-2484-10mg |
Almorexant |
871224-64-5 | 99.01% | 10mg |
$220.0 | 2022-04-26 | |
abcr | AB450447-250 mg |
(R)-2-((S)-6,7-Dimethoxy-1-(4-(trifluoromethyl)phenethyl)-3,4-dihydroisoquinolin-2(1H)-yl)-N-methyl-2-phenylacetamide; . |
871224-64-5 | 250mg |
€720.90 | 2023-06-15 | ||
Ambeed | A597409-250mg |
(R)-2-((R)-6,7-dimethoxy-1-(4-(trifluoromethyl)phenethyl)-3,4-dihydroisoquinolin-2(1H)-yl)-N-methyl-2-phenylacetamide |
871224-64-5 | 99% | 250mg |
$382.0 | 2024-04-16 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2613-100 mg |
Almorexant |
871224-64-5 | 98.00% | 100MG |
¥13080.00 | 2022-04-26 | |
A2B Chem LLC | AH85204-1mg |
2(1H)-Isoquinolineacetamide,3,4-dihydro-6,7-dimethoxy-N-methyl-a-phenyl-1-[2-[4-(trifluoromethyl)phenyl]ethyl]-, (aR,1S)- |
871224-64-5 | 99% | 1mg |
$46.00 | 2023-12-29 |
Almorexant 合成方法
ごうせいかいろ 1
2.1 Reagents: Diisopropylethylamine Solvents: Acetonitrile ; overnight, reflux
3.1 Reagents: Oxygen , Hydrazine hydrate (1:1) Catalysts: 5-Ethyl-1,5-dihydroriboflavin Solvents: Ethanol ; rt; 48 h, 1 atm, rt
ごうせいかいろ 2
1.2 6 h, rt
2.1 Reagents: Oxygen Catalysts: Palladium diacetate , 1,2-Bis[(2,6-dimethylphenyl)imino]acenaphthene Solvents: Methanol , Water ; 16 h, 1 atm, rt
3.1 Reagents: Potassium carbonate Solvents: Methanol , Water ; 16 h, rt
4.1 Reagents: Diisopropylethylamine Solvents: Acetonitrile ; overnight, reflux
5.1 Reagents: Oxygen , Hydrazine hydrate (1:1) Catalysts: 5-Ethyl-1,5-dihydroriboflavin Solvents: Ethanol ; rt; 48 h, 1 atm, rt
ごうせいかいろ 3
ごうせいかいろ 4
1.2 Reagents: Sodium bicarbonate ; basified, rt
1.3 Reagents: Diisopropylethylamine Solvents: Acetonitrile ; overnight, reflux
ごうせいかいろ 5
2.1 Reagents: Oxygen , Hydrazine hydrate (1:1) Catalysts: 5-Ethyl-1,5-dihydroriboflavin Solvents: Ethanol ; rt; 48 h, 1 atm, rt
ごうせいかいろ 6
2.1 Solvents: Tetrahydrofuran ; 2 h, rt
2.2 Reagents: Ammonium chloride Solvents: Water ; rt
3.1 Reagents: Triethylamine , Methanesulfonyl chloride Solvents: Dichloromethane ; 1 h, 0 °C
3.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C
3.3 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 1 h, 0 °C
3.4 Reagents: Ammonium chloride Solvents: Water ; 0 °C
4.1 Catalysts: Trimethylsilyl triflate Solvents: Dichloromethane ; 1 h, rt
4.2 Reagents: Sodium bicarbonate ; basified, rt
4.3 Reagents: Diisopropylethylamine Solvents: Acetonitrile ; overnight, reflux
ごうせいかいろ 7
2.1 Reagents: Potassium carbonate Solvents: Methanol , Water ; 16 h, rt
3.1 Reagents: Diisopropylethylamine Solvents: Acetonitrile ; overnight, reflux
4.1 Reagents: Oxygen , Hydrazine hydrate (1:1) Catalysts: 5-Ethyl-1,5-dihydroriboflavin Solvents: Ethanol ; rt; 48 h, 1 atm, rt
ごうせいかいろ 8
2.1 Reagents: Potassium carbonate Solvents: Methanol , Water ; 16 h, rt
3.1 Reagents: Diisopropylethylamine Solvents: Acetonitrile ; overnight, reflux
4.1 Reagents: Oxygen , Hydrazine hydrate (1:1) Catalysts: 5-Ethyl-1,5-dihydroriboflavin Solvents: Ethanol ; rt; 48 h, 1 atm, rt
ごうせいかいろ 9
1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 10 min, rt
1.3 1 h, rt
1.4 Solvents: Water ; rt
2.1 Reagents: 2,6-Lutidine , Sodium periodate , Osmium tetroxide Solvents: 1,4-Dioxane ; 2 h, rt
3.1 Solvents: Tetrahydrofuran ; 2 h, rt
3.2 Reagents: Ammonium chloride Solvents: Water ; rt
4.1 Reagents: Triethylamine , Methanesulfonyl chloride Solvents: Dichloromethane ; 1 h, 0 °C
4.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C
4.3 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 1 h, 0 °C
4.4 Reagents: Ammonium chloride Solvents: Water ; 0 °C
5.1 Catalysts: Trimethylsilyl triflate Solvents: Dichloromethane ; 1 h, rt
5.2 Reagents: Sodium bicarbonate ; basified, rt
5.3 Reagents: Diisopropylethylamine Solvents: Acetonitrile ; overnight, reflux
ごうせいかいろ 10
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C
1.3 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 1 h, 0 °C
1.4 Reagents: Ammonium chloride Solvents: Water ; 0 °C
2.1 Catalysts: Trimethylsilyl triflate Solvents: Dichloromethane ; 1 h, rt
2.2 Reagents: Sodium bicarbonate ; basified, rt
2.3 Reagents: Diisopropylethylamine Solvents: Acetonitrile ; overnight, reflux
ごうせいかいろ 11
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
2.1 Reagents: Triethylamine , Methanesulfonyl chloride Solvents: Dichloromethane ; 1 h, 0 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C
2.3 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 1 h, 0 °C
2.4 Reagents: Ammonium chloride Solvents: Water ; 0 °C
3.1 Catalysts: Trimethylsilyl triflate Solvents: Dichloromethane ; 1 h, rt
3.2 Reagents: Sodium bicarbonate ; basified, rt
3.3 Reagents: Diisopropylethylamine Solvents: Acetonitrile ; overnight, reflux
Almorexant Raw materials
- 1-[(1S)-1-Ethenyl-3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl]-2,2,2-trifluoroethanone
- (S)-Tert-Butyl 6,7-dimethoxy-1-(2-oxoethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- [4-(trifluoromethyl)phenyl]boronic acid
- (S)-1-allyl-2-((R)-tert-butylsulfinyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
- (S)-1-allyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl ester
- 4-Iodobenzotrifluoride
- Magnesium,chloro[4-(trifluoromethyl)phenyl]-
- Di-tert-butyl dicarbonate
- (S)-2-(Methylamino)-2-oxo-1-phenylethyl 4-methylbenzenesulfonate
Almorexant Preparation Products
Almorexant 関連文献
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
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Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
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Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
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6. Book reviews
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Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
-
Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
Almorexantに関する追加情報
Almorexant: A Novel Orexin Receptor Antagonist for the Treatment of Insomnia
Almorexant, with the CAS Number 871224-64-5, is a promising compound in the field of sleep disorders, specifically targeting insomnia. This small molecule acts as a dual orexin receptor antagonist (DORA), blocking the action of orexins, which are neuropeptides that play a crucial role in regulating wakefulness and sleep.
The discovery and development of Almorexant have been driven by the growing understanding of the orexin system and its implications in sleep disorders. Orexins, also known as hypocretins, are produced by neurons in the hypothalamus and are involved in various physiological processes, including arousal, appetite, and stress responses. By antagonizing both orexin receptors (OX1R and OX2R), Almorexant aims to reduce excessive wakefulness and promote more restful sleep.
Recent clinical trials have demonstrated the efficacy and safety of Almorexant in treating insomnia. A Phase III trial published in the Journal of Clinical Sleep Medicine reported significant improvements in sleep onset latency, total sleep time, and sleep efficiency compared to placebo. The study also noted that Almorexant was well-tolerated, with a low incidence of adverse events such as next-day residual effects or rebound insomnia.
The mechanism of action of Almorexant is distinct from traditional hypnotics, which often target GABA receptors. This difference is crucial because GABA receptor agonists can lead to side effects such as cognitive impairment, dependency, and withdrawal symptoms. In contrast, Almorexant selectively targets the orexin system, potentially offering a safer and more effective treatment option for patients with insomnia.
Beyond its primary use in insomnia, research is also exploring the potential applications of Almorexant in other conditions where disrupted sleep plays a significant role. For example, studies are underway to investigate its efficacy in treating narcolepsy, a chronic neurological disorder characterized by excessive daytime sleepiness and sudden episodes of muscle weakness (cataplexy). Preliminary results suggest that Almorexant may help manage these symptoms by modulating the orexin system.
The pharmacokinetic profile of Almorexant is another area of interest. It has been shown to have rapid absorption and a relatively short half-life, which may contribute to its favorable safety profile. This characteristic allows for once-daily dosing without significant accumulation or prolonged effects that could interfere with daytime functioning.
In addition to its therapeutic potential, the development of Almorexant highlights the importance of targeting specific neurotransmitter systems for treating complex disorders like insomnia. The success of compounds like Almorexant underscores the need for continued research into the underlying mechanisms of sleep regulation and the identification of novel therapeutic targets.
The future outlook for Almorexant is promising. As more data from ongoing clinical trials become available, it is likely that this compound will play an increasingly important role in the management of insomnia and related conditions. Its unique mechanism of action and favorable safety profile make it an attractive option for both clinicians and patients seeking effective treatments for sleep disorders.
In conclusion, Almorexant (CAS Number 871224-64-5) represents a significant advancement in the field of sleep medicine. Its development as a dual orexin receptor antagonist offers new hope for individuals struggling with insomnia and other sleep-related disorders. As research continues to uncover more about the orexin system and its functions, compounds like Almorexant will undoubtedly play a crucial role in improving sleep quality and overall well-being.
